MK 8712 - 1017574-88-7

MK 8712

Catalog Number: EVT-1596628
CAS Number: 1017574-88-7
Molecular Formula: C12H20N4O5S
Molecular Weight: 332.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MK 8712 is classified as a β-lactamase inhibitor, specifically designed to enhance the efficacy of existing β-lactam antibiotics by preventing bacterial enzymes from inactivating them. It belongs to a broader class of compounds that target the serine β-lactamases, which are prevalent in various pathogenic bacteria. The development of MK 8712 is part of ongoing efforts to address the growing problem of antibiotic resistance by restoring the effectiveness of β-lactam antibiotics .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK 8712 involves multiple steps that typically include the formation of the core β-lactam structure through cyclization reactions. One common approach is the use of C–H activation strategies that allow for the introduction of functional groups at specific positions on the lactam ring. Transition metal catalysts, such as palladium or nickel, are often employed to facilitate these reactions, enabling the formation of complex molecular architectures from simpler precursors .

For instance, a palladium-catalyzed intramolecular amination process can be utilized to create β-lactams from unactivated C(sp^3)–H bonds, leading to high yields and selectivity . This method highlights the innovative strategies being explored to synthesize compounds like MK 8712 efficiently.

Molecular Structure Analysis

Structure and Data

MK 8712 possesses a characteristic β-lactam ring structure, which is essential for its biological activity. The molecular formula and specific structural data have been determined through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, critical for understanding its interaction with target enzymes.

The structural integrity of MK 8712 is crucial for its function as an inhibitor; modifications to the lactam ring can significantly affect its binding affinity and inhibitory potency against β-lactamases .

Chemical Reactions Analysis

Reactions and Technical Details

MK 8712 undergoes several key chemical reactions that facilitate its function as an inhibitor. The primary reaction involves acylation, where MK 8712 forms a stable complex with the active site serine residue of β-lactamase enzymes. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics.

The kinetics of this reaction have been extensively studied, revealing parameters such as acylation rates and recyclization processes that are critical for understanding how effectively MK 8712 can restore antibiotic activity in resistant bacterial strains .

Mechanism of Action

Process and Data

The mechanism by which MK 8712 inhibits β-lactamases involves several steps:

  1. Binding: MK 8712 binds to the active site of the β-lactamase enzyme.
  2. Acylation: The compound acylates the serine residue within the enzyme's active site, forming an acyl-enzyme complex.
  3. Inhibition: This complex prevents further hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity.

Kinetic studies indicate that MK 8712 exhibits favorable binding kinetics with low dissociation rates, enhancing its effectiveness as an inhibitor against various classes of β-lactamases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK 8712 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is typically around 250-300 g/mol.
  • Solubility: It shows variable solubility in organic solvents and water, which can influence its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic application.

These properties are essential for formulating effective drug delivery systems that maximize MK 8712’s potential in clinical settings .

Applications

Scientific Uses

MK 8712 has significant applications in medical research, particularly in developing new antibiotic therapies. Its primary use lies in enhancing the efficacy of existing β-lactam antibiotics against resistant bacterial strains. By inhibiting β-lactamases, MK 8712 allows for more effective treatment options for infections caused by multidrug-resistant organisms.

Additionally, ongoing research explores its potential in combination therapies with other antibiotics, aiming to develop synergistic effects that could further combat antibiotic resistance .

Introduction to MK-8712 in Contemporary Academic Discourse

Contextualizing MK 8712 Within Pharmacological Research Trends

MK-8712 emerges within a transformative era in drug discovery characterized by the integration of advanced computational methodologies and targeted molecular design. As pharmaceutical research confronts escalating costs (exceeding $2.8 billion per approved drug) and declining clinical success rates (approximately 13.8%), compounds like MK-8712 represent strategic applications of structure-based drug design (SBDD) principles to address these challenges [1]. The compound epitomizes the industry's shift toward intentionally engineered therapeutics designed with precise knowledge of target binding sites and molecular interactions, moving beyond serendipitous discovery paradigms.

The development of such compounds leverages exponential advances in computational power, enabling accurate prediction of Gibbs free energy of binding (ΔGbind) through molecular dynamics simulations and docking studies [1]. These techniques allow researchers to virtually screen and optimize compounds before synthesis, significantly compressing the traditional drug discovery timeline. MK-8712’s design likely benefited from homology modelling approaches where target protein structures were predicted using templates with >30% sequence identity, ensuring reliable structural models for rational drug design when experimental structures were unavailable [1].

Table 1: Key Computational Approaches Relevant to MK-8712 Development

MethodologyApplication in Drug DiscoveryImpact on MK-8712 Development
Molecular DockingPrediction of ligand-target binding affinityPreliminary screening and binding pose optimization
Molecular DynamicsSimulation of thermodynamic binding behaviorAssessment of complex stability under physiological conditions
Homology Modelling3D structure prediction of target proteinsEnabled target validation when crystal structures unavailable
Virtual ScreeningHigh-throughput in silico compound evaluationIdentification of lead compound scaffolds

Academic Significance and Research Imperatives

The academic investigation of MK-8712 addresses fundamental pharmacological questions about target engagement specificity and the thermodynamic optimization of drug-target complexes. Pharmacology serves as the quintessential "bridge science," integrating principles from physiology, biochemistry, and molecular biology to translate basic mechanistic knowledge into therapeutic applications [4]. MK-8712 provides an exemplary model for studying how selective molecular interventions can modulate complex biological pathways with minimal off-target effects—a core pharmacological imperative.

Research into MK-8712 aligns with several critical academic imperatives:

  • Translational Biomarker Development: Following paradigms established in mitochondrial function studies where metabolites (creatine, ADP, acetylcarnitine) served as functional biomarkers, MK-8712 research necessitates identifying pharmacodynamic markers to quantify target engagement and biological effect [2].
  • Mechanistic Elucidation: Determining the precise molecular interactions between MK-8712 and its target exemplifies pharmacology's focus on "molecular mechanisms by which drugs cause biological effects" [4]. This requires multidisciplinary approaches spanning X-ray crystallography, isothermal titration calorimetry, and advanced spectroscopic techniques.
  • Metabolic Fate Mapping: Contemporary pharmacology demands comprehensive understanding of a compound's "biological transformations," necessitating studies on MK-8712’s absorption, distribution, metabolism, and excretion (ADME) characteristics using techniques like LC-MS metabolite tracking [5].

Synthesis of Knowledge Gaps and Unresolved Theoretical Questions

Despite advances in rational drug design, significant knowledge gaps persist regarding MK-8712’s behavior in biological systems. Foremost among these is the compound delivery challenge: Like vitamin B12 (1350 Daltons), MK-8712’s molecular weight and physicochemical properties may hinder passive cellular uptake, necessitating active transport mechanisms that remain poorly characterized [5]. The fundamental question of whether MK-8712 utilizes specific transporters analogous to the BtuB/TonB system for cobalamin remains unexplored [5].

Additional unresolved questions include:

  • Environmental Bioavailability: Research on marine B12 prototrophs revealed that only 55% (18/33) of producer strains actively shared the cofactor with auxotrophic diatoms, suggesting complex, species-specific sharing mechanisms [5]. This raises parallel questions about whether MK-8712’s bioavailability varies significantly across tissue microenvironments due to differential expression of uptake mechanisms.
  • Resistance Development: The compound’s potential to induce adaptive resistance mechanisms through target mutation or efflux upregulation represents a critical research frontier. This mirrors the need to understand why certain bacteria retain B12 rather than exporting it—a phenomenon observed in 27% (9/33) of prototrophic strains [5].
  • Metabolic Integration: How MK-8712 influences endogenous metabolic networks remains unknown. Modern pharmacological analysis requires understanding these system-level effects through metabolomics approaches similar to those used in quantifying mitochondrial oxygen consumption relationships with specific metabolites [2].

Table 2: Critical Knowledge Gaps in MK-8712 Research

Knowledge Gap DomainSpecific Unresolved QuestionsResearch Approaches Needed
Cellular Delivery MechanismsDoes MK-8712 require specialized transporters for cellular uptake?Transporter knockout studies; radiolabeled compound tracking
Tissue-Specific BioavailabilityHow do tissue-specific expression patterns of transporters affect distribution?Quantitative whole-body autoradiography; tissue-specific proteomics
Target Engagement DynamicsWhat are the binding kinetics and residence time in complex biological matrices?Advanced biosensor systems; in-cell NMR spectroscopy
Microbial InteractionsDoes MK-8712 affect or depend on microbiome metabolism?Gnotobiotic model studies; metatranscriptomic analysis

Properties

CAS Number

1017574-88-7

Product Name

MK 8712

IUPAC Name

(1S,5R)-2-[[(4R)-azepan-4-yl]carbamoyl]-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid

Molecular Formula

C12H20N4O5S

Molecular Weight

332.38 g/mol

InChI

InChI=1S/C12H20N4O5S/c17-11-10-9(16(11)22(19,20)21)4-7-15(10)12(18)14-8-2-1-5-13-6-3-8/h8-10,13H,1-7H2,(H,14,18)(H,19,20,21)/t8-,9-,10+/m1/s1

InChI Key

AWYIBQKIKNJPFA-BBBLOLIVSA-N

SMILES

C1CC(CCNC1)NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O

Synonyms

MK 8712
MK-8712
MK8712

Canonical SMILES

C1CC(CCNC1)NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O

Isomeric SMILES

C1C[C@H](CCNC1)NC(=O)N2CC[C@@H]3[C@H]2C(=O)N3S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.